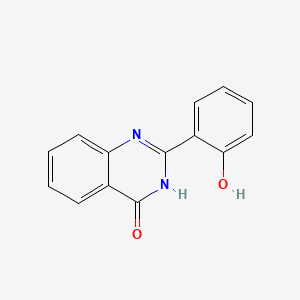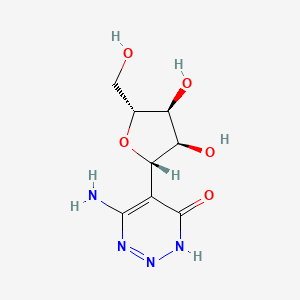
6-Chloro-2-Fluoropurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-Fluoropurine is an organic compound belonging to the class of purines and purine derivatives. These compounds are characterized by a purine moiety, which is an aromatic heterocyclic structure formed by a pyrimidine ring fused to an imidazole ring . This compound is used as a building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-Fluoropurine typically involves the halogenation of purine derivatives. One common method is the Balz-Schiemann reaction, where 2-aminopurine is diazotized and then treated with fluoroboric acid to introduce the fluorine atom . Another method involves the selective fluorination of 6-chloropurine using potassium fluoride in the presence of a phase transfer catalyst .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. For instance, using tetraphenylphosphonium bromide as a phase transfer catalyst in dry dimethyl sulfoxide at elevated temperatures can improve the efficiency of the fluorination process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-2-Fluoropurine undergoes various types of reactions, including nucleophilic substitution, where the chlorine or fluorine atoms are replaced by other nucleophiles . It can also participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Cyclization Reactions: These reactions often require strong bases such as sodium hydride or potassium tert-butoxide in anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted purines, which can exhibit significant biological activity .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-Fluoropurine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex purine derivatives used in medicinal chemistry.
Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: Derivatives of this compound have shown potential as antiviral and anticancer agents.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-Fluoropurine and its derivatives often involves the inhibition of key enzymes or receptors. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The molecular targets and pathways involved can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
2-Fluoropurine: Similar in structure but lacks the chlorine atom at the 6-position.
6-Chloropurine: Similar in structure but lacks the fluorine atom at the 2-position.
2,6-Difluoropurine: Contains fluorine atoms at both the 2- and 6-positions.
Uniqueness: 6-Chloro-2-Fluoropurine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with biological targets and improve its stability .
Eigenschaften
CAS-Nummer |
165-29-2 |
|---|---|
Molekularformel |
C5H2ClFN4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




